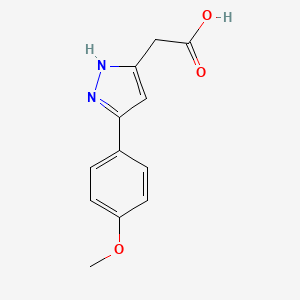

2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetic acid

CAS No.:

Cat. No.: VC15860576

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N2O3 |

|---|---|

| Molecular Weight | 232.23 g/mol |

| IUPAC Name | 2-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]acetic acid |

| Standard InChI | InChI=1S/C12H12N2O3/c1-17-10-4-2-8(3-5-10)11-6-9(13-14-11)7-12(15)16/h2-6H,7H2,1H3,(H,13,14)(H,15,16) |

| Standard InChI Key | ZJOPHSQUQNCPGB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NNC(=C2)CC(=O)O |

Introduction

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a multi-step process:

-

Formation of Pyrazole Core: Condensation of (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one with hydrazine hydrate in acetic acid yields the pyrazole intermediate .

-

Cyclization: Reaction with 2-mercaptosuccinic acid under anhydrous ZnCl₂ catalysis forms the thiazolidinone-acetic acid hybrid .

Representative Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Hydrazine hydrate, acetic acid, reflux (6–8 hrs) | 63–79% |

| 2 | 2-Mercaptosuccinic acid, ZnCl₂, 80°C | 65–77% |

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 1742–1672 cm⁻¹ (C=O stretch), 1607 cm⁻¹ (C=N), and 1108 cm⁻¹ (C-O-C) .

-

¹H NMR (DMSO-d₆): Signals at δ 3.83 (s, OCH₃), δ 7.04–7.38 (m, Ar-H), and δ 11.0 (s, -OH) .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 232.24 g/mol |

| Solubility | Moderate in polar solvents (DMSO, ethanol) |

| Melting Point | 148–156°C (decomposes) |

| LogP (Partition Coefficient) | ~2.1 (predicted) |

The acetic acid moiety enhances aqueous solubility, while the methoxyphenyl group contributes to membrane permeability .

Biological Activities

Antimicrobial Activity

The compound exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with MIC values ranging from 0.22–0.25 μg/mL .

Anti-inflammatory Activity

In murine models, derivatives reduced carrageenan-induced paw edema by 58–64% at 50 mg/kg, comparable to indomethacin . The mechanism involves inhibition of COX-2 and TNF-α pathways .

Pharmacological Applications

-

Antimicrobial Agents: Derivatives are being explored as alternatives to β-lactam antibiotics .

-

Anti-inflammatory Therapeutics: Potential for treating rheumatoid arthritis and inflammatory bowel disease .

-

Drug Design Scaffold: The acetic acid group allows conjugation with targeting moieties (e.g., peptides) .

Recent Advances and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume